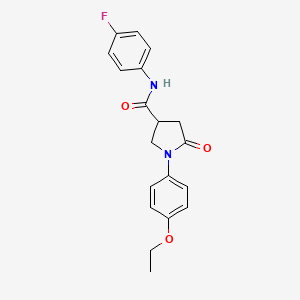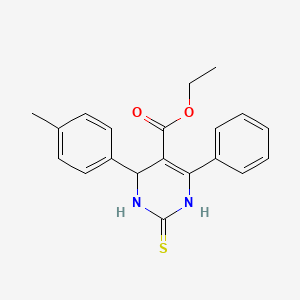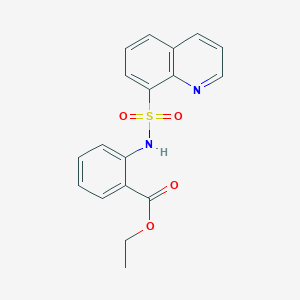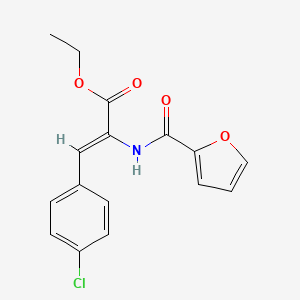
1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a pyrrolidine ring with a carboxamide functional group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of 4-ethoxyphenylboronic acid through the reaction of 4-ethoxyphenyl bromide with a boronic acid reagent.
Coupling Reaction: The ethoxyphenyl intermediate is then coupled with 4-fluorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl intermediate.
Cyclization: The biphenyl intermediate undergoes cyclization with a suitable amine to form the pyrrolidine ring.
Carboxamide Formation: Finally, the carboxamide functional group is introduced through the reaction of the pyrrolidine intermediate with a carboxylic acid derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-ethoxyphenyl)-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter the compound’s chemical reactivity and biological activity.
1-(4-methoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methoxy group instead of an ethoxy group. The methoxy group may affect the compound’s solubility and interaction with biological targets.
1-(4-ethoxyphenyl)-N-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide: This compound contains a bromine atom instead of a fluorine atom. Bromine’s larger size and different electronic properties may influence the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-2-25-17-9-7-16(8-10-17)22-12-13(11-18(22)23)19(24)21-15-5-3-14(20)4-6-15/h3-10,13H,2,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUVJQGYARFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-METHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE](/img/structure/B4027162.png)
![1-{[1-(3-phenylpropyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B4027169.png)

![2-[(2-Hydroxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B4027187.png)
![N-[4-(diethylamino)phenyl]-2-phenylbutanamide](/img/structure/B4027190.png)
![2-(4-chloro-2-methylphenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B4027192.png)
![[3-bromo-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B4027194.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4027204.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B4027211.png)

![6-({[4-(3,4-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4027220.png)

![methyl 2-[(2-phenoxypropanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4027238.png)
![N-(4-phenoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4027241.png)
